molecular formula C12H12Br2 B13758932 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene

2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene

Cat. No.: B13758932
M. Wt: 316.03 g/mol
InChI Key: XHMCGNJBDOSJKK-JYBOHDQNSA-N
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Description

2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is a brominated derivative of 1,4-ethanonaphthalene. This compound is characterized by the presence of two bromine atoms at the 2 and 10 positions on the naphthalene ring. It has the molecular formula C12H12Br2 and a molecular weight of 316.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene typically involves the bromination of 1,4-ethanonaphthalene. The reaction is carried out by adding bromine to the parent hydrocarbon under controlled conditions. The reaction conditions include maintaining a specific temperature and using a solvent like carbon tetrachloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and reduced derivatives of 1,4-ethanonaphthalene, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include substitution, reduction, and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H12Br2

Molecular Weight

316.03 g/mol

IUPAC Name

(1S,8S)-9,11-dibromotricyclo[6.2.2.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C12H12Br2/c13-11-6-10-8-4-2-1-3-7(8)9(11)5-12(10)14/h1-4,9-12H,5-6H2/t9-,10-,11?,12?/m0/s1

InChI Key

XHMCGNJBDOSJKK-JYBOHDQNSA-N

Isomeric SMILES

C1[C@@H]2C(C[C@H](C1Br)C3=CC=CC=C23)Br

Canonical SMILES

C1C2C(CC(C1Br)C3=CC=CC=C23)Br

Origin of Product

United States

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